molecular formula C24H18FN5OS B11380205 5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11380205
M. Wt: 443.5 g/mol
InChI Key: AYMVVBGCUQQJTD-UHFFFAOYSA-N
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Description

5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the formation of the oxadiazole ring through a cyclization reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of a triazole ring, fluorophenyl group, and oxadiazole ring

Properties

Molecular Formula

C24H18FN5OS

Molecular Weight

443.5 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C24H18FN5OS/c1-16-7-5-6-10-20(16)22-26-21(31-29-22)15-32-24-28-27-23(17-8-3-2-4-9-17)30(24)19-13-11-18(25)12-14-19/h2-14H,15H2,1H3

InChI Key

AYMVVBGCUQQJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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